Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1-methylpyrrolo[3,2-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-5-7-9(12)4-3-8(11-7)10(13)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBOFDLQQCPFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with acyl chlorides or esters in the presence of a base. The reaction conditions often involve the use of solvents such as ethanol or toluene and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit promising anticancer properties. Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study involving the synthesis of various derivatives showed that certain modifications enhance its efficacy against specific cancer types, such as breast and lung cancer .
2. Neuroprotective Effects
This compound has also been investigated for neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for further development in neuropharmacology .
Organic Synthesis
1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its structure allows for easy modification and incorporation into more complex molecules, which is beneficial for the development of new pharmaceuticals and agrochemicals. The compound can be used in various reactions such as:
- Alkylation
- Acylation
- Cross-coupling reactions
These reactions are essential for synthesizing novel compounds with desired biological activities .
Material Science
1. Development of Functional Materials
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its incorporation into polymer matrices has shown potential for enhancing electrical conductivity and stability under operational conditions .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Anticancer Study | Evaluate anticancer properties | Showed significant inhibition of tumor cell proliferation in vitro; potential for further clinical studies. |
| Neuroprotection Research | Assess neuroprotective effects | Demonstrated protective effects against oxidative stress-induced neuronal death; suggests therapeutic potential for neurodegenerative diseases. |
| Synthetic Application | Utilize as a building block | Successfully used in multi-step syntheses to create complex molecules with potential biological activity; highlights versatility in organic synthesis. |
Mechanism of Action
The mechanism of action of Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key differences among analogs arise from ring fusion positions , substituent types , and functional group placements . Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogs
Physicochemical Properties
- Lipophilicity: Halogenated derivatives (e.g., 3-Cl, 5-Br) exhibit higher logP values compared to methyl- or amino-substituted analogs, influencing membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, SO₂Ph) reduce electron density on the aromatic system, altering reactivity in electrophilic substitutions .
- Purity and Stability : Most analogs are reported with ≥95% purity, with N-methylated derivatives showing improved stability over NH-containing counterparts .
Biological Activity
Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, also known as Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, is a compound with a unique bicyclic structure that has garnered attention in the field of medicinal chemistry. This compound is noted for its potential biological activities, particularly in the realms of pharmacology and drug development. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Chemical Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- CAS Number : 872355-63-0
- MDL Number : MFCD09965878
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,2-b]pyridine structures exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Some studies have demonstrated that pyrrolo[3,2-b]pyridine derivatives possess significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Several derivatives have shown promise in inhibiting the proliferation of cancer cells.
- Neuroprotective Effects : Compounds within this class may offer protective effects against neurodegenerative diseases.
Antimicrobial Activity
A study by Deraeve et al. highlighted the antimicrobial potential of pyrrolo[3,2-b]pyridine derivatives. The investigation revealed that certain compounds exhibited strong activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 0.15 µM. The structural modifications at specific positions significantly influenced their activity profiles.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| Compound A | <0.15 | Antimycobacterial |
| Compound B | 3.13 | Antimycobacterial |
| Compound C | >160 | Non-active |
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, one study evaluated its efficacy against ovarian and breast cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Ovarian Cancer | 12 | Moderate |
| Breast Cancer | 20 | Low |
| Non-cancerous Cells | >100 | High |
The results indicate that while the compound exhibits moderate cytotoxicity against ovarian cancer cells, it shows limited toxicity towards non-cancerous cells.
Neuroprotective Effects
Research has also pointed to potential neuroprotective effects of pyrrolo[3,2-b]pyridine derivatives. A recent study suggested that these compounds could mitigate oxidative stress-induced neuronal damage in vitro.
Case Studies
- Study on HIV Activity : A series of pyrrolo[3,2-b]pyridine derivatives were tested for their anti-HIV properties. The most active compound demonstrated an EC50 value of 1.65 µM and a therapeutic index (TI) of 7.98, indicating significant potential for further development in antiviral therapies.
- Antidiabetic Potential : Another study explored the antidiabetic effects of this compound in diabetic rodent models, showing promising results in reducing blood glucose levels and improving insulin sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
